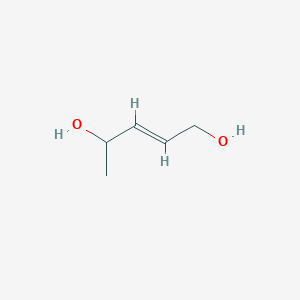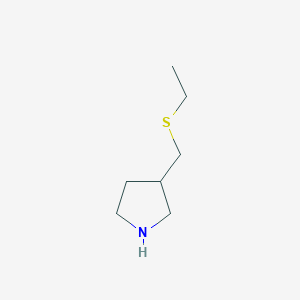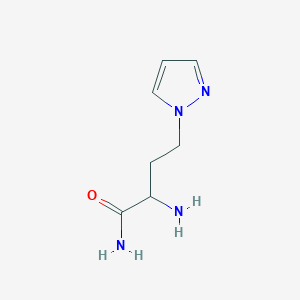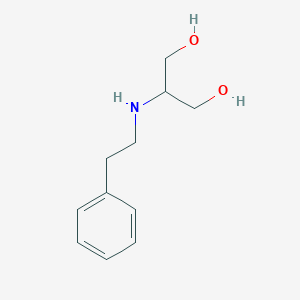
2-Phenoxycyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxycyclopentan-1-ol is an organic compound with the molecular formula C11H14O2 It is a cyclopentanol derivative where a phenoxy group is attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenoxycyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with phenol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds via nucleophilic addition of the phenoxide ion to the carbonyl group of cyclopentanone, followed by intramolecular cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxycyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted phenoxycyclopentan-1-ol derivatives.
Applications De Recherche Scientifique
2-Phenoxycyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmacophore in drug design and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Phenoxycyclopentan-1-ol involves its interaction with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the cyclopentanol moiety can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, potentially affecting enzymatic activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-ol: A structurally similar compound with a cyclopentene ring instead of a cyclopentane ring.
Phenol: A simpler aromatic compound with a hydroxyl group attached to a benzene ring.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group.
Uniqueness
2-Phenoxycyclopentan-1-ol is unique due to the presence of both a phenoxy group and a cyclopentanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-phenoxycyclopentan-1-ol |
InChI |
InChI=1S/C11H14O2/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 |
Clé InChI |
AXHUIGRWVHNKNK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)OC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)





